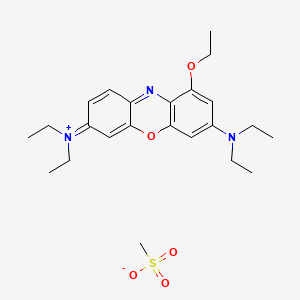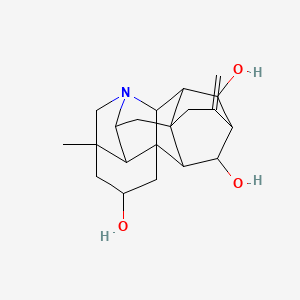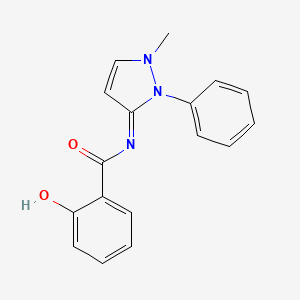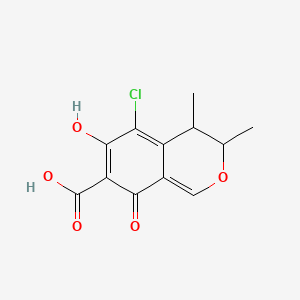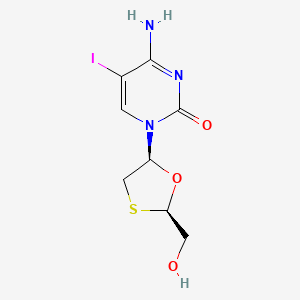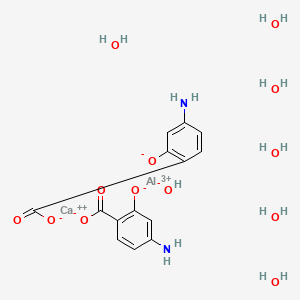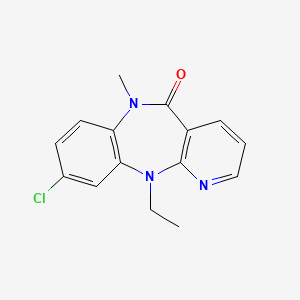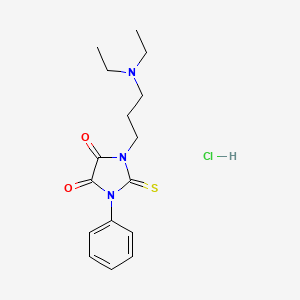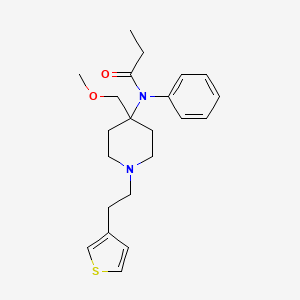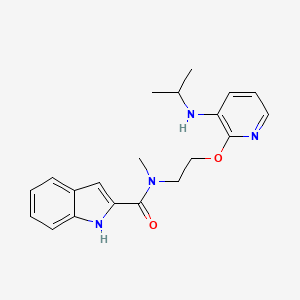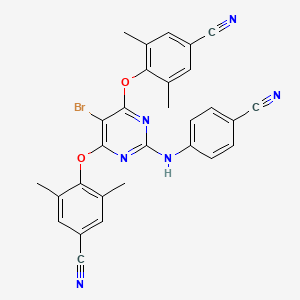
Etravirine impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Etravirine impurity 6 involves several synthetic routes. One common method includes the use of halogenated pyridines as starting materials. The process involves a series of reactions, including amination and halogenation, under controlled conditions . Industrial production methods often employ microwave-promoted amination to enhance yield and reduce reaction time . The reaction conditions typically involve the use of dipolar solvents and specific reagents to achieve the desired impurity.
Analyse Chemischer Reaktionen
Etravirine impurity 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Etravirine impurity 6 has several scientific research applications:
Biology: It is used in studies related to the metabolism and degradation of Etravirine in biological systems.
Medicine: It is used in the quality control and stability testing of Etravirine-containing medications.
Industry: It is used in the production and quality assurance of pharmaceutical products.
Wirkmechanismus
The mechanism of action of Etravirine impurity 6 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally related to Etravirine, which exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Etravirine impurity 6 can be compared with other similar compounds, such as:
6-Desamino 6-Chloro Etravirine: This compound lacks an amino group and has a chlorine atom instead.
5-Desbromo Etravirine: This compound lacks a bromine atom.
Etravirine N-Oxide: This compound has an additional oxygen atom.
This compound is unique due to its specific dimer structure, which distinguishes it from other related impurities .
Eigenschaften
CAS-Nummer |
1704730-70-0 |
|---|---|
Molekularformel |
C29H21BrN6O2 |
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
4-[5-bromo-2-(4-cyanoanilino)-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C29H21BrN6O2/c1-16-9-21(14-32)10-17(2)25(16)37-27-24(30)28(38-26-18(3)11-22(15-33)12-19(26)4)36-29(35-27)34-23-7-5-20(13-31)6-8-23/h5-12H,1-4H3,(H,34,35,36) |
InChI-Schlüssel |
WXJWJJMTWABFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)OC4=C(C=C(C=C4C)C#N)C)Br)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


